
4-Methyl-5-imidazolemethanol hydrochloride
Overview
Description
4-Methyl-5-imidazolemethanol hydrochloride (CAS: [to be determined]) is a heterocyclic organic compound derived from imidazole, featuring a methyl group at the 4-position and a hydroxymethyl group at the 5-position, with a hydrochloride salt form enhancing its solubility in polar solvents. This compound is of interest in pharmaceutical and agrochemical research due to its structural similarity to histamine and histidine derivatives, which are critical in biological signaling pathways .
Preparation Methods
Reduction of 5-Methyl-4-Imidazolecarboxylic Acid Ethyl Ester
Reaction Mechanism and Conditions
The reduction of 5-methyl-4-imidazolecarboxylic acid ethyl ester to 4-methyl-5-imidazolemethanol hydrochloride proceeds via a Birch-type reduction mechanism. Sodium dissolved in liquid ammonia generates solvated electrons, which facilitate the cleavage of the ester group (-COOEt) to a hydroxymethyl (-CH2OH) moiety . Key steps include:
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Formation of a sodium-ammonia solution : Metallic sodium (335 g, 15.23 mol) is dissolved in liquid ammonia, producing a deep blue electron-rich solution.
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Ester addition : 5-Methyl-4-imidazolecarboxylic acid ethyl ester (500 g, 3.25 mol) is suspended in dry ethanol and gradually introduced to the sodium-ammonia mixture.
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Quenching and workup : Methanol (1 L) and ammonium chloride (810 g, 15.28 mol) are added to neutralize excess sodium. The ammonia is evaporated under reduced pressure, and the residue is refluxed in isopropanol to precipitate impurities.
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Acidification and crystallization : The product is acidified with hydrogen chloride gas, filtered, and recrystallized from acetone-ether to yield this compound .
Table 1: Optimization Parameters for the Reduction Method
Parameter | Value/Detail | Impact on Yield/Purity |
---|---|---|
Sodium stoichiometry | 4.7 eq. relative to ester | Ensures complete reduction |
Ammonia volume | 400 ml | Maintains solvation of electrons |
Quenching agent | Ammonium chloride (excess) | Prevents over-reduction |
Recrystallization solvent | Acetone-ether (4:1 v/v) | Enhances crystal purity (94%) |
This method achieves a 94% yield with high purity (>98%), attributed to the controlled addition of reagents and azeotropic drying .
Hydroxymethylation of 4-Methylimidazole
Alkaline Formaldehyde Condensation
An alternative route involves the direct hydroxymethylation of 4-methylimidazole using formaldehyde under alkaline conditions. This method, patented in EP0004534B1, avoids the need for ester precursors and operates at milder temperatures .
Reaction Protocol
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Base selection : Alkali metal hydroxides (e.g., NaOH) or carbonates adjust the pH to 12.2–12.4, critical for nucleophilic hydroxymethylation.
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Formaldehyde addition : Aqueous formalin (37% w/w) or paraformaldehyde is added to 4-methylimidazole at 30–40°C under nitrogen to prevent oxidation.
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Neutralization and isolation : The reaction mixture is acidified with HCl, and water is removed via azeotropic distillation with 2-butanol. The hydrochloride salt precipitates upon acetone addition .
Table 2: Comparative Analysis of Hydroxymethylation Conditions
Condition | Optimal Range | Effect on Reaction Efficiency |
---|---|---|
pH | 12.2–12.4 | Maximizes hydroxymethylation rate |
Temperature | 30–40°C | Balances reaction speed and side reactions |
Formaldehyde source | Paraformaldehyde | Reduces hydration side products |
Protective atmosphere | Nitrogen | Prevents discoloration (purity >99%) |
This method yields 80–90% of the target compound, with the remainder recoverable as acid addition salts .
Mechanistic Insights and Byproduct Formation
Competing Pathways in Hydroxymethylation
At pH <11, the reaction stalls due to insufficient deprotonation of 4-methylimidazole’s N-H group. Above pH 12.5, over-hydroxymethylation and formose condensation byproducts emerge, necessitating precise pH control . Side reactions include:
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Formose reaction : Formaldehyde polymerization under alkaline conditions, consuming reagent and reducing yield.
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Oxidation : Discoloration occurs at >50°C, necessitating inert atmospheres for colorless products .
Purification Challenges
Both methods require azeotropic drying (e.g., with isopropanol or 2-butanol) to remove residual water, which can hydrolyze the hydroxymethyl group. Acidification with HCl ensures stoichiometric conversion to the hydrochloride salt, while acetone-ether mixtures enhance crystallization efficiency .
Industrial Scalability and Cost Considerations
Economic Comparison of Routes
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Reduction method : Higher yield (94%) but requires costly sodium and cryogenic ammonia handling.
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Hydroxymethylation : Lower per-batch yields (80–90%) but uses cheaper formaldehyde and operates at ambient temperatures, reducing energy costs .
Table 3: Cost-Benefit Analysis of Synthetic Routes
Factor | Reduction Method | Hydroxymethylation Method |
---|---|---|
Raw material cost | High (Na, NH3) | Low (HCHO, NaOH) |
Energy input | High (cryogenic) | Moderate (30–40°C) |
Purity | >98% | >99% (with N2 protection) |
Scalability | Batch-limited | Continuous flow compatible |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-imidazolemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Medicinal Chemistry
Synthesis of Peptidomimetic Inhibitors:
4-Methyl-5-imidazolemethanol hydrochloride is utilized in the synthesis of imidazole-containing peptidomimetic inhibitors. These inhibitors have shown potential in targeting various biological pathways, particularly in cancer and infectious diseases. For instance, research has demonstrated that derivatives of this compound can inhibit protein farnesyltransferase, an enzyme implicated in cancer cell proliferation .
Tridentate Ligands:
The compound serves as a precursor for synthesizing tridentate ligands such as 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane. These ligands are significant in coordination chemistry and can form stable complexes with metal ions, which are useful in catalysis and materials science .
Analytical Chemistry
Detection Methods:
Recent studies have focused on the analytical methods for detecting 4(5)-methylimidazole (4(5)MEI), a related compound formed during food processing. Various extraction techniques, including solid-phase extraction and supercritical fluid extraction, have been employed to quantify 4(5)MEI levels in food matrices. These methods utilize high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for sensitive detection .
Food Matrix | Extraction Method | Detection Limit (ng/g) | Recovery (%) |
---|---|---|---|
Brown-colored foods | Ion-pair extraction | 36.87 | 87–117 |
Red ginseng products | DLLME with in situ derivatization | 5.79 | 89.86–109.09 |
Biscuits | Ion-pair extraction | 53 | Not specified |
Food Safety
Formation of 4(5)-Methylimidazole:
The compound is also studied for its formation during the Maillard reaction, which occurs when sugars react with amino acids during food processing. This is particularly relevant in the production of caramel colors used in food and beverages. Understanding its formation helps assess potential health risks associated with dietary intake .
Regulatory Considerations:
Given its presence in various food products, regulatory bodies monitor levels of 4(5)MEI due to its potential carcinogenic effects observed in animal studies. Analytical methods developed for its detection are crucial for ensuring compliance with safety standards and protecting public health .
Case Studies
1. Synthesis of Inhibitors:
A study published in Organic & Biomolecular Chemistry detailed the synthesis of imidazole-containing peptidomimetics using this compound as a key intermediate. The resulting compounds exhibited significant inhibitory activity against protein farnesyltransferase, suggesting their potential as therapeutic agents against certain cancers .
2. Detection in Food Products:
Research conducted on the presence of 4(5)MEI in caramel color revealed that ion-pair extraction methods combined with HPLC-MS could effectively quantify this compound at low concentrations across various food matrices, highlighting the importance of robust analytical techniques in food safety assessments .
Mechanism of Action
The mechanism of action of 4-Methyl-5-imidazolemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The imidazole ring is a common scaffold in bioactive molecules. Below is a comparative analysis of 4-methyl-5-imidazolemethanol hydrochloride with structurally related compounds:
Compound | Substituents | Melting Point (°C) | Solubility (Water) | LogP | Key Applications |
---|---|---|---|---|---|
4-Methyl-5-imidazolemethanol HCl | 4-CH₃, 5-CH₂OH, HCl salt | 180–185 (estimated) | High | -0.5 | Drug intermediate, research |
Imidazole | Unsubstituted | 89–91 | Moderate | 0.93 | Catalyst, corrosion inhibitor |
Histamine | 4-CH₂NH₂, 5-CH₂CH₂NH₂ | 83–84 | High | -1.0 | Neurotransmitter, allergic response |
2-Methylimidazole | 2-CH₃ | 142–144 | Low | 0.62 | Epoxy curing agent |
4-Phenylimidazole | 4-C₆H₅ | 135–137 | Insoluble | 2.10 | Photoresist component |
Sources: Estimated data based on imidazole derivatives’ trends ; experimental data for imidazole and histamine from PubChem.
Key Observations :
- Solubility: The hydrochloride salt form of 4-methyl-5-imidazolemethanol significantly improves water solubility compared to neutral imidazole derivatives like 2-methylimidazole or 4-phenylimidazole. This property is advantageous for drug formulation .
- LogP : The compound’s lower LogP (-0.5) compared to unsubstituted imidazole (0.93) suggests higher hydrophilicity, aligning with histamine-like behavior in biological systems .
Research Findings and Challenges
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, comparable to histamine but less stable than 2-methylimidazole .
- Toxicity: Limited acute toxicity data; zebrafish embryo assays indicate moderate toxicity (LC₅₀ = 50 mg/L), higher than imidazole (LC₅₀ = 200 mg/L) but lower than phenolic compounds like phenol (LC₅₀ = 10 mg/L) .
Biological Activity
4-Methyl-5-imidazolemethanol hydrochloride is a compound with significant biological activity, particularly in the fields of microbiology and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
This compound (C₅H₉ClN₂O) is a white powder that exhibits solubility in water and organic solvents. It is commonly utilized in various scientific research applications due to its unique structure, which includes an imidazole ring that plays a crucial role in its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Histamine Receptors : The compound has been shown to modulate histamine receptor activity, which is significant in allergic responses and gastric acid secretion regulation .
- Enzyme Interaction : It can coordinate with metal ions, influencing enzyme activities such as those involved in metabolic pathways .
- Neuraminidase Inhibition : Research indicates that it may act as an inhibitor of neuraminidase, an enzyme implicated in the pathogenicity of several viruses, including influenza .
Biological Activities
- Antimicrobial Properties :
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Antifungal Activity :
- Studies have highlighted its potential antifungal properties, making it a candidate for treating fungal infections.
- Histamine Catabolism :
Case Study 1: Antimicrobial Efficacy
A study examined the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potential use as a topical antiseptic.
Case Study 2: Histamine Degradation
In a laboratory setting, researchers genetically engineered strains of Pseudomonas putida to enhance the degradation of histamine using this compound. The modified strains showed improved efficiency in converting histamine to non-toxic metabolites, demonstrating its application in bioremediation efforts .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound derivatives. These derivatives have been assessed for their biological activities, revealing that modifications to the imidazole ring can enhance their antimicrobial and antifungal properties.
Property | Value |
---|---|
Molecular Formula | C₅H₉ClN₂O |
Solubility | Soluble in water and ethanol |
Antimicrobial Activity | Effective against E. coli and S. aureus |
Histamine Receptor Modulation | Yes |
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 4-methyl-5-imidazolemethanol hydrochloride, and how can its purity be validated?
- Synthesis : Common methods involve functionalizing the imidazole ring, such as hydroxymethylation of 4-methylimidazole derivatives followed by hydrochloric acid neutralization. Reaction conditions (temperature, solvent, stoichiometry) must be tightly controlled to avoid decomposition, as the compound decomposes at 231–235°C .
- Purity Validation : Use HPLC (≥97.5–98% purity, as per vendor specifications) combined with IR spectroscopy to confirm structural integrity . Elemental analysis (C, H, N, Cl) and melting point determination (233°C decomposition) further validate purity .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Wear gloves, lab coats, and eye protection due to its irritant properties (skin, eyes, respiratory system). Avoid dust generation by working in a fume hood .
- Storage : Store in a sealed container under inert atmosphere (argon/nitrogen) at room temperature. Moisture-sensitive; use desiccants to prevent hydrolysis .
Q. What solvents are suitable for dissolving this compound in experimental setups?
- The compound is sparingly soluble in DMSO and methanol but may require sonication or gentle heating for complete dissolution. Avoid aqueous solutions unless buffered at neutral pH to prevent decomposition .
Advanced Research Questions
Q. How does this compound function in synthesizing tridentate ligands, and what coordination chemistry challenges arise?
- Application : It serves as a precursor for ligands like 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane, where the hydroxymethyl group facilitates covalent bonding to metal centers (e.g., transition metals). Steric hindrance from the methyl group may require optimization of reaction stoichiometry .
- Challenges : Imidazole ring protonation under acidic conditions can alter coordination behavior. Use pH-controlled environments and spectroscopic monitoring (UV-Vis, NMR) to track ligand-metal interactions .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., color, solubility) across literature sources?
- Color Variability : Some sources describe the compound as white-yellow , while others note crystalline powder . This may stem from impurities (e.g., residual solvents) or storage conditions. Recrystallization from methanol/ether and elemental analysis can standardize samples .
- Solubility Conflicts : Discrepancies in DMSO/methanol solubility may arise from batch-to-batch variations. Conduct solubility tests under standardized conditions (temperature, solvent grade) and report detailed protocols .
Q. What advanced analytical methods are recommended for studying degradation pathways under varying experimental conditions?
- Stability Studies : Use thermogravimetric analysis (TGA) to monitor decomposition at elevated temperatures. Accelerated stability testing (40°C/75% RH) under inert vs. ambient conditions reveals moisture sensitivity .
- Degradation Products : LC-MS or GC-MS can identify breakdown products (e.g., 4-methylimidazole) under acidic or oxidative conditions .
Q. How do purity assessment methods (HPLC vs. IR) correlate, and how should conflicting results be interpreted?
- Method Comparison : HPLC quantifies purity based on chromatographic peaks, while IR confirms functional groups (e.g., -OH, C=N). Discrepancies may indicate non-UV-active impurities (e.g., salts) undetected by HPLC. Combine with NMR (1H/13C) for comprehensive analysis .
Q. Methodological Notes
- Synthetic Optimization : Pilot small-scale reactions to determine ideal stoichiometry for hydroxymethylation. Monitor pH during neutralization to avoid over-acidification .
- Analytical Cross-Validation : Always cross-check purity results with complementary techniques (e.g., HPLC + NMR) to account for method-specific limitations .
Properties
IUPAC Name |
(5-methyl-1H-imidazol-4-yl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHDUFNPQJWPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38585-62-5, 91323-13-6 | |
Record name | 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38585-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-5-methanol, 4-methyl-, hydrochloride (1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91323-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40191906 | |
Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige granules; [Sigma-Aldrich MSDS] | |
Record name | 4-Methyl-5-imidazolemethanol hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11642 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
38585-62-5 | |
Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylimidazol-5-ylmethanolhydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylimidazol-5-ylmethanolhydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.093 | |
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Retrosynthesis Analysis
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